Dioncophylline A
Description
Structure
3D Structure
Properties
CAS No. |
60142-17-8 |
|---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C24H27NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-11,14-15,25-26H,12H2,1-5H3/t14-,15-/m1/s1 |
InChI Key |
MXIZZLBQRBAZEX-HUUCEWRRSA-N |
SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
Canonical SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
Origin of Product |
United States |
Biosynthesis of Dioncophylline a
Elucidation of the Acetogenic Polyketide Pathway
The establishment of the acetogenic route to Dioncophylline A was a significant breakthrough, revealing that both the naphthalene (B1677914) and the isoquinoline (B145761) portions of the molecule originate from acetate (B1210297) units. oup.comnih.gov This finding was contrary to the long-held understanding that tetrahydroisoquinoline alkaloids are derived from aromatic amino acids. oup.com The elucidation of this pathway was made possible through meticulous isotopic labeling experiments conducted on callus cultures of Triphyophyllum peltatum, a member of the Dioncophyllaceae family. oup.comnih.gov
Evidence from Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. nih.govresearchgate.net In the case of this compound, feeding experiments with ¹³C-labeled precursors were instrumental. oup.comnih.gov These experiments provided unambiguous evidence for the incorporation of acetate units into the carbon skeleton of the alkaloid. oup.com The use of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with potent cryoprobe methodology, allowed for the precise determination of the labeling patterns in the resulting this compound molecules. oup.comnih.gov
Incorporation of [¹³C₂]-Acetate Precursors
The administration of sodium [¹³C₂]-acetate to callus cultures of T. peltatum was a key experiment. oup.com The subsequent analysis of the isolated this compound via 2D INADEQUATE NMR spectroscopy visualized the intact incorporation of the C₂ units from acetate. oup.com This powerful NMR technique reveals ¹³C-¹³C correlations, effectively mapping the carbon skeleton and showing how the acetate units were linked together to form the complex structure of the alkaloid. oup.com The results demonstrated that the entire carbon frameworks of both the naphthalene and the isoquinoline moieties were derived from these acetate precursors, with identical incorporation patterns for both halves of the molecule. oup.com
| Experiment | Precursor | Analytical Method | Key Finding |
| Feeding Experiment | Sodium [¹³C₂]-Acetate | 2D INADEQUATE NMR | Intact C₂ units from acetate were incorporated to form the entire carbon skeleton of both the naphthalene and isoquinoline moieties of this compound. oup.com |
Polyketide Precursors and Intermediates
The biosynthesis of this compound proceeds through the formation of a polyketide chain from acetate and malonate units. nih.gov This process is catalyzed by polyketide synthases (PKSs), which mediate the stepwise condensation of a starter unit with extender units. wikipedia.org It is postulated that both the naphthalene and the isoquinoline parts of this compound are synthesized from identical polyketide precursors. oup.comnih.gov This shared origin is a remarkable feature of its biosynthesis, highlighting an efficient metabolic strategy within the plant. oup.com
Stress-Induced Modulation of this compound Biosynthesis
The biosynthetic pathway of this compound is highly sensitive to environmental stressors. oup.com When T. peltatum plants or cell cultures are subjected to chemical, biotic, or physical stress, a significant shift in their secondary metabolism occurs. researchgate.net This stress response leads to a disruption of the normal alkaloid production.
Inhibition of Isoquinoline Moiety Production under Stress Conditions
Under stress conditions, the production of the isoquinoline part of this compound is halted. oup.comnih.gov This inhibition is a crucial aspect of the plant's metabolic response to adverse conditions. The unique step of forming the isoquinoline ring structure appears to be particularly vulnerable to disruption by stress factors. researchgate.net
Accumulation of Naphthalene-Related Compounds (Naphthoquinones, Tetralones)
As a consequence of the inhibition of the isoquinoline moiety biosynthesis, the naphthalene portion, which is also derived from the same polyketide pathway, accumulates in the plant tissues. oup.comnih.gov These accumulated intermediates are then shunted into other metabolic pathways, leading to the formation of nitrogen-free, naphthalene-derived compounds. researchgate.net Prominent among these are naphthoquinones, such as plumbagin (B1678898) and droserone, and the chiral tetralone isoshinanolone. oup.comoup.com The accumulation of these compounds is a characteristic response of Dioncophyllaceae and the related Ancistrocladaceae families to stress. researchgate.net
| Stress Condition | Effect on Biosynthesis | Accumulated Compounds |
| Chemical, Biotic, or Physical Stress | Inhibition of the isoquinoline moiety formation. oup.comnih.gov | Naphthoquinones (Plumbagin, Droserone), Tetralones (Isoshinanolone). oup.comoup.com |
Comparative Biosynthetic Pathways in Dioncophyllaceae and Ancistrocladaceae
The biosynthesis of this compound and other naphthylisoquinoline alkaloids (NIQs) is a remarkable example of convergent evolution in plant secondary metabolism. These complex molecules are found almost exclusively within two phylogenetically related paleotropical plant families: Dioncophyllaceae and Ancistrocladaceae. oup.comnih.gov While sharing a unique foundational pathway, the distinct structural features of the alkaloids produced by each family point to significant divergences in their biosynthetic machinery.
A groundbreaking discovery revealed that, unlike the vast majority of isoquinoline alkaloids which derive from aromatic amino acids, NIQs originate from an acetogenic pathway. nih.govoup.com Feeding experiments using ¹³C-labelled acetate in callus cultures of Triphyophyllum peltatum (Dioncophyllaceae) confirmed that both the naphthalene and the isoquinoline portions of this compound are formed from polyketide precursors. oup.comnih.govoup.com This shared polyketide origin, likely from a single octaketide chain, is the common starting point for NIQ biosynthesis in both families. nih.gov
Despite this common origin, the pathways diverge to produce a wide array of structurally distinct compounds, which can be broadly classified based on their stereochemistry and substitution patterns. Alkaloids from Dioncophyllaceae, such as this compound, are typically characterized by an R-configuration at the C-3 position of the isoquinoline ring and a lack of an oxygen-containing substituent at the C-6 position. rsc.org In contrast, alkaloids from Ancistrocladaceae often exhibit the opposite S-configuration at C-3 and frequently possess an oxygen function at C-6. rsc.orgresearchgate.net These stereochemical and regiochemical differences strongly imply the action of family-specific enzymes, particularly stereoselective reductases and cyclases, during the formation and modification of the isoquinoline unit.
Further enzymatic distinctions are evident in the crucial step of oxidative C,C-coupling, which links the naphthalene and isoquinoline moieties to form the biaryl axis. Peroxidase enzymes isolated from both Triphyophyllum peltatum and several Ancistrocladus species have been shown to catalyze the dimerization of certain monomeric NIQs to form compounds like the michellamines. nih.gov However, these enzymes exhibit high substrate specificity, suggesting that each family has evolved tailored coupling enzymes that control the precise regio- and stereoselectivity required to produce their characteristic alkaloids. nih.govsci-hub.box
Metabolic branching also highlights differences between the families. In T. peltatum, the biosynthetic pathway is highly sensitive to stress. oup.comnih.gov When subjected to biotic or physical stress, the production of the isoquinoline moiety is suppressed, leading to the accumulation of naphthalene-derived metabolites such as the naphthoquinones plumbagin and droserone, and the tetralone isoshinanolone. nih.govoup.com This indicates that the naphthalene precursor is a key branch point in the pathway. While Ancistrocladaceae species also produce naphthoquinones, the specific array of compounds and the regulatory mechanisms appear to differ, further underscoring the evolutionary divergence of these biosynthetic pathways from their common acetogenic root. nih.gov
Table 1: Comparative Overview of Naphthylisoquinoline Alkaloid Biosynthesis
| Biosynthetic Feature | Dioncophyllaceae (e.g., in Triphyophyllum) | Ancistrocladaceae (e.g., in Ancistrocladus) |
|---|---|---|
| Primary Precursor Pathway | Acetogenic (Polyketide) | Acetogenic (Polyketide) |
| Typical Stereochemistry at C-3 | R-configuration | S-configuration (typically) |
| Typical Oxygenation at C-6 | Absent | Often Present |
| Key Divergent Products | This compound, Dioncoquinones | Ancistrocladine, Ancistroquinones, Michellamines |
| Key Enzymes/Processes | Family-specific polyketide synthases, cyclases, reductases, and oxidative coupling enzymes. | Family-specific polyketide synthases, cyclases, reductases, and oxidative coupling enzymes with different stereo- and regioselectivity. |
Structure Elucidation and Stereochemistry of Dioncophylline a
Spectroscopic Methods for Planar Structure Determination
The initial step in elucidating the structure of Dioncophylline A involved determining its planar constitution—essentially, how the atoms are connected. This was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₂₄H₂₇NO₃. This formula indicates a specific number of carbon, hydrogen, nitrogen, and oxygen atoms, providing the fundamental building blocks of the molecule and calculating its exact mass (377.1991 g/mol ). ebi.ac.uk Further analysis using tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, where the molecule breaks apart in a predictable manner. Key fragments often arise from the cleavage of the bond connecting the naphthalene (B1677914) and isoquinoline (B145761) moieties and within the tetrahydroisoquinoline ring system, helping to confirm the presence of these two core units.
To assemble the atomic puzzle provided by the molecular formula, one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy were employed.
¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule based on their chemical environment. For this compound, the ¹H NMR spectrum shows distinct signals for aromatic protons on both the naphthalene and isoquinoline rings, methoxy (B1213986) group protons, and aliphatic protons corresponding to the methyl and methylene (B1212753) groups of the tetrahydroisoquinoline part.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The spectrum of this compound displays 24 distinct carbon signals, consistent with its molecular formula. The chemical shifts of these signals help to distinguish between aromatic, aliphatic, and methoxy carbons.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were crucial in connecting the pieces. COSY spectra reveal which protons are coupled to each other (i.e., are on adjacent carbons), allowing for the tracing of proton networks within the naphthalene and isoquinoline fragments. HSQC correlates each proton signal with the carbon atom it is directly attached to. Finally, HMBC experiments show correlations between protons and carbons that are two or three bonds away, providing the critical links to connect all the fragments and definitively establish the planar structure of this compound as a 7,1'-coupled naphthylisoquinoline alkaloid.
Chiroptical Methods for Stereochemical Assignment
This compound possesses two types of stereochemical elements: central chirality at the C-1 and C-3 positions of the isoquinoline unit, and axial chirality due to the hindered rotation around the C-7 to C-1' biaryl bond. While NMR can often suggest the relative configuration of the stereocenters, chiroptical methods are essential for determining the absolute configuration of both the stereocenters and the atropisomeric axis.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. nih.gov
The stereochemical assignment of this compound was achieved by comparing its experimental ECD spectrum with spectra generated through quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TDDFT). nih.gov The process involves:
Building computer models of all possible stereoisomers of this compound.
Performing conformational analysis for each isomer to find its most stable three-dimensional shapes.
Calculating the theoretical ECD spectrum for each stable conformer.
Generating a Boltzmann-averaged theoretical spectrum for each isomer based on the relative energies of its conformers.
Comparing these theoretical spectra with the experimentally measured ECD spectrum of the natural this compound.
The absolute configuration of the natural product is assigned to the isomer whose calculated spectrum shows the best match with the experimental one. nih.gov This powerful combination of experimental and theoretical ECD analysis unequivocally established the P-configuration (or aR) of the biaryl axis in this compound.
Oxidative Degradation Procedures for Absolute Configuration Determination
To unambiguously determine the absolute configuration of the stereogenic centers at C-1 and C-3 in the tetrahydroisoquinoline ring, a chemical degradation method was employed. This classical yet definitive approach involves breaking down the complex alkaloid into smaller, simpler chiral fragments whose stereochemistry is already known or can be easily determined.
For naphthylisoquinoline alkaloids like this compound, a ruthenium-mediated oxidative degradation has proven to be a reliable method. This procedure utilizes a strong oxidizing agent, such as ruthenium(VIII) oxide (generated in situ from RuCl₃ and NaIO₄), to cleave the tetrahydroisoquinoline ring system while preserving the stereochemical integrity of the chiral centers.
The degradation of this compound yields amino acid derivatives. Specifically, the C-1 methyl group and the adjacent nitrogen atom give rise to L-(+)-alanine, while the C-3 methyl group and its surrounding atoms are converted into (R)-(-)-3-aminobutyric acid. These amino acid products are then derivatized and analyzed by gas chromatography (GC) on a chiral stationary phase. By comparing the retention times of the degradation products with those of authentic, stereochemically pure standards of L-alanine, D-alanine, (R)-3-aminobutyric acid, and (S)-3-aminobutyric acid, the absolute configuration of the original stereocenters can be definitively assigned. The formation of L-alanine and (R)-3-aminobutyric acid confirmed the 1R, 3R absolute configuration of this compound.
X-ray Crystallographic Analysis for Constitution and Relative Configuration
While the combination of spectroscopic, chiroptical, and degradative methods provides a complete picture of the molecule's structure, single-crystal X-ray crystallography offers the most definitive and visually compelling proof of both the constitution and the relative stereochemistry. researchgate.net This technique involves irradiating a high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides precise information about the electron density within the crystal, allowing for the calculation of the exact position of each atom in three-dimensional space.
An X-ray crystallographic analysis performed by Bringmann et al. (1991) on a dichloromethane (B109758) solvate of this compound provided the ultimate confirmation of its molecular structure. researchgate.net The analysis verified the 7,1' coupling between the naphthalene and isoquinoline units and established the trans relationship between the two methyl groups at the C-1 and C-3 positions of the tetrahydroisoquinoline ring. researchgate.net The resulting crystal structure elegantly displays the molecule's unique, twisted conformation, which is a direct consequence of the steric hindrance around the biaryl axis. researchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇NO₃·CH₂Cl₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 11.032(2) Å |
| b = 12.420(3) Å | |
| c = 17.080(8) Å | |
| Volume | 2340.3 ų |
Total Synthesis Strategies for Dioncophylline a and Analogues
Early Approaches to Dioncophylline A Total Synthesis
Early and foundational strategies for the total synthesis of this compound and related naphthylisoquinoline alkaloids (NIQs) were pioneered by the Bringmann group. A significant breakthrough was the development of the "lactone methodology." This approach provided an efficient and stereocontrolled route to the challenging biaryl core.
The core principle of this strategy is the intramolecular coupling of the naphthalene (B1677914) and isoquinoline (B145761) precursors, which are first linked together through a sacrificial ester bridge. This forms a biaryl lactone that contains the newly formed C-C biaryl bond. A key feature of this lactone intermediate is that the rotation around the newly formed axis is still possible, meaning it is configurationally unstable. This allows for the subsequent stereochemical outcome to be controlled in a separate, dedicated step, representing a strategic disconnection of bond formation from stereocontrol.
Stereoselective Total Synthesis Methodologies
The lactone methodology is inherently stereoselective and stands as a hallmark in the synthesis of axially chiral NIQs. The stereoselectivity is achieved during the ring-opening of the configurationally labile biaryl lactone intermediate. This cleavage can be performed in an "atropo-diastereodivergent" manner, allowing for the selective preparation of either of the two possible atropisomers from the same common lactone precursor.
The stereochemical control is exerted by:
Internal Asymmetric Induction: Utilizing existing stereocenters within the isoquinoline portion of the molecule to direct the stereochemical outcome of the lactone cleavage.
External Asymmetric Induction: Employing chiral reagents or catalysts during the cleavage step to favor the formation of one atropisomer over the other.
This powerful methodology has been successfully applied to the synthesis of more than 20 different NIQs, including this compound, showcasing its broad applicability and robustness in overcoming high steric hindrance to construct the biaryl axis with high optical purity.
Table 1: Overview of the Lactone Methodology for Stereoselective Synthesis
| Step | Description | Key Feature |
| 1. Precursor Linking | The naphthalene and isoquinoline moieties are covalently linked via an ester bond. | Forms a single molecule ready for intramolecular coupling. |
| 2. Intramolecular Coupling | A biaryl C-C bond is formed, creating a macrocyclic lactone intermediate. | The biaryl axis is formed, but remains configurationally unstable. |
| 3. Atroposelective Cleavage | The lactone bridge is cleaved under stereocontrolled conditions. | Establishes the final, stable axial chirality (atropisomerism). |
| 4. Final Elaboration | The resulting intermediate is converted to the final natural product. | Completion of the total synthesis. |
Key Transformations in Biaryl Bond Construction
The construction of the sterically congested C7-C1' bond between the naphthalene and isoquinoline units is the central challenge in any total synthesis of this compound. Various strategies have been developed to forge this critical linkage.
Direct intermolecular arylation methods provide an alternative to the intramolecular lactone approach. One notable strategy involves the use of hypervalent iodine or lead reagents. In the synthesis of Dioncophylline E, a closely related 7,3'-linked NIQ, a key transformation was the ortho-arylation of a naphthol derivative with an aryllead triacetate. nih.gov This type of reaction, often referred to as a Pinhey-Barton reaction, is effective for creating sterically hindered biaryl bonds by coupling an organolead reagent with a phenolic substrate. This approach offers a convergent route where the two aromatic fragments are prepared separately and then joined in a late-stage coupling step.
Modern transition-metal-catalyzed cross-coupling reactions have become powerful tools for biaryl synthesis. The asymmetric Suzuki-Miyaura reaction, in particular, has been successfully applied to the atroposelective synthesis of NIQs. This approach involves the palladium-catalyzed coupling of an arylboronic acid (or ester) with an aryl halide.
To achieve stereoselectivity, two main strategies are employed:
External Chiral Ligands: Using a chiral phosphine (B1218219) ligand on the palladium catalyst to create a chiral environment that favors the formation of one atropisomer.
Substrate-Controlled Asymmetric Induction: A more recent and elegant approach uses the existing central chirality in the isoquinoline precursor to direct the stereochemical outcome of the biaryl coupling. In this method, a chiral amino-containing side chain on the aryl halide substrate controls the atroposelectivity of the coupling reaction, often with high diastereoselectivity, without the need for an external chiral source. This has been effectively used to synthesize several NIQs with either P- or M-configuration.
Semisynthesis of this compound Derivatives
Semisynthesis, which involves the chemical modification of the natural product isolated from its source, is a valuable tool for generating derivatives for biological testing and establishing structure-activity relationships (SAR). Several derivatives of this compound have been prepared using this approach.
For example, the naturally occurring analogues 4′-O-demethyldioncophylline and 5′-O-demethyldioncophylline were prepared via semisynthesis from this compound through a selective O-demethylation reaction, followed by chromatographic separation of the resulting regioisomers. uni-mainz.de This confirms that the core structure of the natural product can be chemically manipulated to access other related compounds.
Synthetic Approaches to Structural Analogues and Derivatives
Beyond accessing naturally occurring derivatives, synthetic methods allow for the creation of unnatural analogues with potentially enhanced or novel biological activities. These efforts are crucial for medicinal chemistry programs.
An example of this approach is the preparation of 8-O-(p-nitrobenzyl)this compound. uni-mainz.de This unnatural analogue was synthesized from the parent natural product, this compound, through a selective 8-O-alkylation procedure. uni-mainz.de The creation of such analogues, where specific functional groups are added or modified, allows for a systematic exploration of the pharmacophore of this compound. Studies on the cytotoxicity of this compound and these synthetically derived analogues have shown that even small structural changes can significantly impact biological activity, providing valuable insights for the development of future therapeutic agents. uni-mainz.denih.gov
N-Acylated Derivatives
General Synthetic Strategy:
The N-acylation of this compound can be achieved through standard organic synthesis protocols. The secondary amine is typically reacted with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a non-nucleophilic base. The base, commonly triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct generated during the reaction.
Reaction with Acid Chlorides: this compound is dissolved in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). An acyl chloride (e.g., acetyl chloride, benzoyl chloride) is then added, often dropwise at a reduced temperature to control the reaction's exothermicity, along with a base.
Reaction with Acid Anhydrides: Alternatively, an acid anhydride (e.g., acetic anhydride) can be used as the acylating agent. The reaction conditions are similar, typically involving a base and an appropriate solvent.
These reactions lead to the formation of the corresponding N-acyl this compound derivative. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), and the final product is purified using column chromatography. This strategy allows for the introduction of a wide variety of acyl groups, enabling a systematic exploration of the impact of this functional group on biological activity.
O-Alkylated Derivatives (e.g., 8-O-benzylated)
The phenolic hydroxyl group at the C-8 position of the naphthalene ring is another strategic site for derivatization. O-alkylation, such as benzylation, can influence the compound's lipophilicity and its ability to interact with biological targets.
An example of an O-alkylated derivative is 8-O-(p-nitrobenzyl)this compound. This unnatural analogue was prepared from this compound through a selective 8-O-alkylation procedure. mdpi.com
General Synthetic Strategy:
Selective O-alkylation of the phenolic hydroxyl group in the presence of the secondary amine and other potentially reactive sites requires careful selection of reaction conditions.
Deprotonation: The phenolic hydroxyl group is more acidic than the secondary amine. Therefore, treatment with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF) or acetone, will selectively deprotonate the phenol (B47542) to form a phenoxide.
Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and reacts with an alkylating agent, for instance, an alkyl halide like benzyl (B1604629) bromide or p-nitrobenzyl bromide. This proceeds via an SN2 reaction to form the desired O-alkylated ether.
The reaction's selectivity is a key consideration, and protecting groups may be employed for the secondary amine if competing N-alkylation is a significant side reaction. Purification of the product is typically achieved through chromatographic methods.
O-Demethylated Analogues (e.g., 4'-O-demethylthis compound, 5'-O-demethylthis compound)
The methoxy (B1213986) groups on the naphthalene ring of this compound can be selectively or completely removed to yield phenolic analogues. These O-demethylated compounds, such as 4'-O-demethylthis compound and 5'-O-demethylthis compound, are also naturally occurring and have been prepared by semi-synthesis from the parent compound. mdpi.com This modification can enhance interactions with biological targets through the introduction of new hydrogen bond donor capabilities.
General Synthetic Strategy:
The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and several reagents can be employed for this purpose.
Boron Tribromide (BBr3): This is a powerful and widely used reagent for the demethylation of aromatic ethers. chem-station.com The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (e.g., -78 °C to room temperature). BBr3 acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond. A subsequent aqueous workup hydrolyzes the boron intermediates to yield the free phenol. When this compound is treated with BBr3, a mixture of regioisomeric monophenolic analogues, 4'-O-demethylthis compound and 5'-O-demethylthis compound, is formed. These isomers can then be separated by chromatographic techniques such as high-performance liquid chromatography (HPLC). mdpi.com
Strong Protic Acids: Reagents like hydrobromic acid (HBr) can also be used to cleave aryl methyl ethers, usually at elevated temperatures. chem-station.com
Thiolates: Strong nucleophiles, such as thiolates in a polar aprotic solvent, can effect demethylation via a nucleophilic attack on the methyl group. commonorganicchemistry.com
The choice of reagent and reaction conditions can influence the selectivity of the demethylation process when multiple methoxy groups are present.
Halogenated Analogues
The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of this compound can significantly alter its electronic properties, lipophilicity, and metabolic stability. This can lead to enhanced biological activity or provide handles for further synthetic transformations, such as cross-coupling reactions.
General Synthetic Strategy:
While specific examples of halogenated this compound are not extensively reported, general methods for the regioselective halogenation of naphthalenes and isoquinolines can be applied. The electron-rich nature of the methoxy-substituted naphthalene and the isoquinoline rings makes them susceptible to electrophilic aromatic substitution.
Electrophilic Halogenation: Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly used for the bromination, chlorination, and iodination of activated aromatic rings, respectively. organic-chemistry.org The reactions are often carried out in a suitable solvent, and the regioselectivity is governed by the directing effects of the existing substituents. For the naphthalene moiety of this compound, halogenation is expected to occur at positions ortho or para to the activating hydroxyl and methoxy groups. Similarly, the isoquinoline ring can be halogenated, with the positions of substitution influenced by the activating effects of the alkoxy groups.
Solvent Effects: The use of specific solvents like hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides and promote mild and regioselective halogenation of a wide range of arenes and heterocycles. organic-chemistry.org
The precise location of halogenation would need to be determined by spectroscopic methods, such as NMR and mass spectrometry.
7-epi-Dioncophylline A and other Epimers
This compound possesses multiple stereogenic elements, including two stereocenters (C-1 and C-3) and a chiral biaryl axis. The synthesis of its epimers, such as 7-epi-Dioncophylline A (an atropisomer) or epimers at the C-1 or C-3 positions, is of great interest for understanding the stereochemical requirements for its biological activity.
General Synthetic Strategy:
The stereoselective synthesis of naphthylisoquinoline alkaloids is a significant challenge, with the key step being the controlled formation of the biaryl linkage. researchgate.net
Atroposelective Synthesis: The configuration of the biaryl axis is often established during the coupling of the naphthalene and isoquinoline precursors. Strategies to control this atropisomerism include:
Intramolecular Coupling: The two aromatic units can be tethered together, for example, by an ester bridge. Subsequent intramolecular coupling forms a lactone-bridged biaryl system. The configurational stability of this intermediate can be low, allowing for equilibration to the thermodynamically more stable atropisomer or stereoselective cleavage of the bridge to yield a specific atropisomer. researchgate.net
Auxiliary-Controlled Coupling: A chiral auxiliary attached to one of the coupling partners can direct the stereochemical outcome of the biaryl bond formation.
Diastereoselective Synthesis of the Isoquinoline Moiety: The relative and absolute stereochemistry of the C-1 and C-3 methyl groups in the tetrahydroisoquinoline part is crucial. Stereoselective methods to construct this unit, such as diastereoselective reductions or cyclization reactions, are employed to generate the desired epimers. For instance, Cuny and co-workers have described syntheses of C7-oxygenated aporphine (B1220529) alkaloids involving a diastereoselective reductive cyclization. acs.orgnih.gov Such strategies could be adapted to control the stereochemistry in the isoquinoline portion of this compound analogues.
The separation of epimers can often be achieved by chromatography, and their absolute configurations are determined by chiroptical methods like electronic circular dichroism (ECD) spectroscopy and X-ray crystallography.
Synthetic Strategies for Dimeric Naphthylisoquinoline Alkaloids Related to this compound
Dimeric naphthylisoquinoline alkaloids are a fascinating subclass of these natural products, often exhibiting enhanced or novel biological activities compared to their monomeric counterparts. nih.gov Jozimine A2 is a prominent example, being a C2-symmetric dimer of this compound. nih.gov It has been prepared via a semi-synthesis from its monomeric precursor. nih.govresearchgate.net
General Synthetic Strategy:
The key transformation in the synthesis of dimeric naphthylisoquinoline alkaloids is the coupling of two monomeric units.
Biomimetic Oxidative Coupling: The biosynthesis of these dimers is thought to involve an oxidative phenol coupling reaction. nih.gov This can be mimicked in the laboratory. For the synthesis of Jozimine A2, this compound can be subjected to oxidative coupling conditions. Reagents such as iron(III) chloride (FeCl3) or other one-electron oxidants can be used to generate phenoxy radicals from the phenolic hydroxyl group of this compound. These radicals can then couple to form the C-C bond that links the two monomeric units. The regioselectivity of the coupling is a critical aspect, and in the case of Jozimine A2, the coupling occurs between the C-3' positions of the two naphthalene moieties. researchgate.net This approach can lead to the formation of a mixture of atropisomers, which may require separation. nih.gov
Directed Cross-Coupling: For the synthesis of heterodimers (dimers of two different monomers), more controlled coupling strategies are necessary. This can involve pre-functionalizing one monomer to act as a nucleophile and the other as an electrophile, followed by a transition-metal-catalyzed cross-coupling reaction. google.com
The synthesis of these complex dimeric structures represents a significant achievement in natural product synthesis and provides valuable material for further biological evaluation. mdpi.com
Biological Activities and Mechanistic Studies of Dioncophylline a
Anti-Insecticidal Activity
Dioncophylline A has demonstrated notable potential as a natural insecticide, exhibiting various effects against different insect species. Research has focused on its ability to retard growth in herbivorous insects and its efficacy as a larvicide against disease vectors.
Growth Retardation Effects on Herbivorous Insects (e.g., Spodoptera littoralis)
This compound serves as a significant growth-retarding agent against the larvae of the polyphagous pest insect, Spodoptera littoralis. nih.govacs.org Studies have quantified this inhibitory effect, establishing an EC50 value of 277 µg/g of fresh weight of diet, which is the concentration that inhibits larval growth by 50%. nih.govacs.org This activity positions this compound as a novel insecticidal compound. nih.govacs.org
Interactive Table: Growth Retardation Effect of this compound
| Compound | Target Insect | Metric | Value |
|---|
Larvicidal Efficacy (e.g., against Anopheles stephensi)
The compound shows potent larvicidal activity against the malaria vector, Anopheles stephensi. nih.govafricaresearchconnects.com Younger larval stages of this mosquito are particularly sensitive to this compound, with studies reporting LC50 values below 1 mg/l. nih.govafricaresearchconnects.com The effects are rapid, with significant larvicidal action observed within four hours of exposure. nih.govafricaresearchconnects.com However, the sensitivity decreases as the larvae age, and the pupal stage is completely insensitive to the compound. nih.govafricaresearchconnects.com The transformations from larvae to pupae and from pupae to adult mosquitoes are not affected, indicating that this compound acts as a specific larvicide rather than a broad developmental inhibitor. nih.govafricaresearchconnects.com
Interactive Table: Larvicidal Efficacy of this compound
| Compound | Target Insect | Metric | Value | Target Stage |
|---|
Structure-Activity Relationships (SAR) for Insecticidal Potential
Investigations into the structure-activity relationships of this compound and its analogues have provided insight into the chemical features crucial for its insecticidal effects against S. littoralis. nih.govacs.org Research has shown that the free amine function within the molecule is essential for its growth-inhibitory properties. nih.govacs.org
Conversely, modifications to the hydroxyl (OH) function can lead to a significant increase in activity. nih.govacs.org Specifically, the creation of 8-O-alkyl derivatives has yielded compounds with pronouncedly enhanced effects. nih.govacs.org For instance, the analogue 8-O-(p-bromobenzyl)this compound demonstrated an EC50 of 15.6 µg/g of fresh weight, an activity more than 15 times greater than that of the parent compound, this compound. nih.govacs.org
Interactive Table: SAR for Insecticidal Potential
| Compound | Target Insect | Metric | Value | Key Structural Feature |
|---|---|---|---|---|
| This compound | Spodoptera littoralis | EC50 | 277 µg/g diet | Parent Compound |
Anti-Parasitic Activities
Beyond its insecticidal properties, this compound is recognized for its activity against various parasites, most notably the protozoans responsible for malaria.
Antimalarial Activity
This compound belongs to the naphthylisoquinoline alkaloids, a class of compounds that has shown promise as antimalarial agents. nih.gov
In Vitro Growth Inhibition of Plasmodium spp. (e.g., Plasmodium falciparum, Plasmodium berghei)
In vitro studies have confirmed the activity of this compound against different species of the malaria parasite. As part of the broader class of naphthylisoquinoline alkaloids, it has demonstrated potential against the asexual erythrocytic stages of Plasmodium falciparum. nih.gov
More specifically, research has highlighted its pronounced activity against the exoerythrocytic (liver) stages of the rodent malaria parasite, Plasmodium berghei. nih.gov In studies using P. berghei-infected human hepatoma cells (Hep G2), this compound was among the most active compounds tested, showing significant inhibitory activity at a concentration of 10 µg/ml. nih.gov The compound is also active against the blood forms of Plasmodium species, marking it as a significant lead compound for the development of drugs that can target multiple stages of the parasite's life cycle. nih.gov
Anti-Babesial Activity (e.g., against Babesia canis)
This compound has demonstrated significant in vitro activity against Babesia canis, a protozoan parasite that causes canine babesiosis. In a study investigating the antibabesial effects of several naphthylisoquinoline alkaloids, this compound was found to be one of the most potent compounds. It exhibited a half-maximal inhibitory concentration (IC50) of 0.48 µM against B. canis nih.gov. This level of activity underscores the potential of this compound as a lead compound for the development of novel treatments for babesiosis in animals.
Anti-Leishmanial Activity (e.g., against Leishmania major promastigotes)
While a broad range of naphthylisoquinoline alkaloids have been investigated for their anti-leishmanial properties, specific data on the activity of this compound against Leishmania major promastigotes is not extensively detailed in the currently available literature. One study on the activities of various naphthylisoquinoline alkaloids against Leishmania major did not include this compound in its tested compounds nih.govnih.gov. Therefore, further research is required to determine the specific efficacy of this compound against this particular parasite.
Molluscicidal Activity
This compound has been identified as a potent molluscicidal agent, particularly against the freshwater snail Biomphalaria glabrata, which is an intermediate host for the parasite Schistosoma mansoni, the causative agent of schistosomiasis. Research has shown that this compound is a principal active component responsible for the molluscicidal properties of extracts from certain tropical lianas scilit.comresearchgate.net. Furthermore, chemical derivatization of this compound has been shown to further enhance its molluscicidal activity, suggesting the potential for developing highly effective and targeted molluscicides researchgate.net.
Antineoplastic and Cytotoxic Activities
In addition to its antiparasitic properties, this compound has exhibited significant cytotoxic effects against various human cancer cell lines, indicating its potential as an antineoplastic agent.
In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines
This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines, with a particular focus on leukemia. The compound has demonstrated potent growth-inhibitory effects. The following table summarizes the IC50 values of this compound against two human leukemia cell lines amanote.com:
| Cell Line | Description | IC50 (µM) |
| CCRF-CEM | Acute lymphoblastic leukemia | 0.46 ± 0.01 |
| CEM/ADR5000 | Doxorubicin-resistant leukemia | 0.69 ± 0.04 |
These findings indicate that this compound is highly effective in inhibiting the proliferation of both drug-sensitive and multidrug-resistant leukemia cells, suggesting its potential as a lead compound for the development of novel anticancer therapies.
Leukemia Cell Lines (e.g., CCRF-CEM, CEM/ADR5000, multiple myeloma INA-6)
The antileukemic properties of this compound are well-documented. Studies have shown its potent cytotoxic activity against the drug-sensitive acute lymphoblastic CCRF-CEM leukemia cell line and its multidrug-resistant subline, CEM/ADR5000. This compound exhibited IC50 values of 0.46 µM and 0.69 µM against CCRF-CEM and CEM/ADR5000 cells, respectively. uni-mainz.de This indicates that the compound largely overcomes the P-glycoprotein-mediated drug resistance observed in the CEM/ADR5000 line.
Furthermore, this compound has shown strong cytotoxic effects against the INA-6 multiple myeloma cell line, with its activity reported to be even more potent than the standard chemotherapeutic agent melphalan (B128) in this specific cell line. nih.gov
Table 1: Cytotoxic Activity of this compound against Leukemia Cell Lines
| Cell Line | Type of Cancer | IC50 Value |
|---|---|---|
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.46 µM |
| CEM/ADR5000 | Multidrug-Resistant Acute Lymphoblastic Leukemia | 0.69 µM |
| INA-6 | Multiple Myeloma | Potent Activity Reported |
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
This compound displays significant anti-tumoral activities against breast cancer cells. Research has established its efficacy in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. The compound was found to have an IC50 value of 0.9 µM for MCF-7 cells and 1.6 µM for MDA-MB-231 cells. uni-mainz.de Mechanistic studies revealed that in these cell lines, this compound disrupts the mitochondrial membrane potential, enhances the production of reactive oxygen species (ROS), and ultimately leads to apoptotic cell death. uni-mainz.de
Table 2: Cytotoxic Activity of this compound against Breast Cancer Cell Lines
| Cell Line | Type of Cancer | IC50 Value |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma (ER+) | 0.9 µM |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 1.6 µM |
Pancreatic Cancer Cell Lines (e.g., PANC-1)
The class of naphthylisoquinoline alkaloids, to which this compound belongs, has been shown to exhibit strong cytotoxic activity against human pancreatic cancer cell lines, including PANC-1. While specific IC50 values for this compound against PANC-1 are not detailed in the available literature, its established activity as a prominent member of this potent class of compounds underscores its therapeutic potential in this malignancy.
Table 3: Cytotoxic Activity of this compound against Pancreatic Cancer Cell Lines
| Cell Line | Type of Cancer | Reported Activity |
|---|---|---|
| PANC-1 | Pancreatic Epithelioid Carcinoma | Cytotoxic activity established for the compound class |
Molecular Mechanisms of Antineoplastic Action
The anticancer effects of this compound are underpinned by its interaction with key cellular signaling pathways that govern cell survival, proliferation, and inflammation.
Inhibition of NF-κB Signaling Pathway
A primary mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. uni-mainz.de NF-κB is a transcription factor complex that plays a critical role in promoting cancer cell proliferation, survival, and inflammation. Transcriptome analysis of leukemia cells treated with this compound identified the NF-κB network as the top molecular target affected by the compound. uni-mainz.de Further studies confirmed that the compound blocks the translocation of NF-κB from the cytoplasm to the nucleus, a critical step for its activation. uni-mainz.denih.gov
In silico molecular docking studies have been performed to predict the binding affinity of this compound to components of the NF-κB pathway. These experiments predicted that this compound shares the same binding pocket as triptolide, a known potent inhibitor of the NF-κB pathway. nih.gov The predicted binding energy for this compound was calculated to be -10 kcal/mol, suggesting a strong and stable interaction with its molecular target within the pathway. uni-mainz.de
The in silico predictions have been validated by in vitro experimental data. NF-κB reporter assays, which measure the transcriptional activity of NF-κB, were conducted to confirm the inhibitory effect of this compound. nih.gov Results from these assays demonstrated that this compound exhibits a potent inhibitory effect on NF-κB activity, proving to be the most active compound when compared to several of its derivatives. nih.gov This experimental validation confirms that the inhibition of the NF-κB signaling pathway is a key molecular mechanism behind the cytotoxic effects of this compound. nih.gov
Suppression of NF-κB Nuclear Translocation
This compound has been identified as a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell proliferation, angiogenesis, and apoptosis suppression. researchgate.net Mechanistic studies have demonstrated that this compound effectively prevents the translocation of NF-κB from the cytoplasm into the nucleus in leukemia cells. nih.gov This inhibitory action is crucial, as the nuclear translocation of NF-κB is a pivotal step in its activation and subsequent regulation of target genes that promote cancer cell survival and progression. nih.gov
Bioinformatic analysis of gene expression in CCRF-CEM leukemia cells treated with this compound identified the NF-κB network as the top molecular network affected by the compound. researchgate.net Further molecular docking experiments predicted that this compound binds to the same pocket on the NF-κB protein as triptolide, a known NF-κB inhibitor. nih.gov This was substantiated by NF-κB reporter assays, where this compound exhibited significant inhibitory activity. nih.gov By blocking the nuclear entry of NF-κB, this compound effectively curtails the transcription of genes that support tumor growth and survival. researchgate.netnih.gov
Induction of Cell Cycle Arrest (e.g., G2/M phase)
A key component of the antitumor activity of this compound involves its ability to disrupt the normal progression of the cell cycle. nih.gov Research has shown that treatment with this compound leads to a significant accumulation of cancer cells in the G2/M phase of the cell cycle. nih.govacs.org This G2/M arrest prevents the cells from dividing and proliferating, thereby inhibiting tumor growth. acs.org
The induction of cell cycle arrest at the G2/M checkpoint is a common mechanism for many cytotoxic agents. scilit.com In the case of this compound, this effect contributes significantly to its potent cytotoxic activity against leukemia cell lines. nih.gov Flow cytometry analysis has been utilized to confirm this G2/M arrest in leukemia cells following exposure to the compound. nih.gov
Modulation of Cell Death Pathways (e.g., Autophagy Induction versus Apoptosis)
This compound modulates cell death pathways in a distinctive manner, primarily by inducing autophagy rather than apoptosis in leukemia cells. nih.gov Apoptosis, or programmed cell death, is a common target for cancer therapies. rsc.org However, studies on this compound revealed that it did not significantly increase the population of apoptotic cells. researchgate.net
Instead, the compound was found to be a potent inducer of autophagy, a cellular process involving the degradation of cellular components via lysosomes. nih.gov The promotion of autophagy was observed to be comparable to that induced by rapamycin, a well-known autophagy inducer. researchgate.net While the role of autophagy in cancer can be complex, in this context, it is presented as the primary mechanism of cell death initiated by this compound. researchgate.netacs.org This distinct mechanism of inducing autophagic cell death rather than classical apoptosis highlights a unique aspect of its cytotoxic profile. nih.gov
Angiogenesis Suppression (e.g., in HUVECs)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. researchgate.net this compound has demonstrated significant anti-angiogenic properties. nih.govnih.gov In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound effectively suppresses tube formation, a key step in the angiogenic process. nih.gov
The endothelial cell tube formation assay is a standard model for assessing angiogenesis. The significant inhibition of this process by this compound indicates its potential to interfere with the development of a tumor's blood supply, thereby restricting its growth and potential to spread. nih.gov
In Vivo Antitumor Activity in Preclinical Models (e.g., Zebrafish Xenograft Model)
The antitumor effects of this compound observed in vitro have been successfully translated to an in vivo setting using a zebrafish xenograft model. nih.gov The zebrafish embryo is a widely used model in cancer research due to its optical transparency, which allows for real-time, non-invasive imaging of tumor growth and metastasis.
In these preclinical studies, human leukemia cells were implanted into zebrafish embryos, which were then treated with this compound. nih.gov The results demonstrated remarkable antitumor activity, validating the compound's efficacy in a living organism. researchgate.netnih.gov This successful demonstration in the zebrafish xenograft model provides crucial preclinical evidence supporting the potential of this compound as an antitumor agent. nih.gov
Table 1: Summary of In Vitro Biological Activities of this compound
| Biological Activity | Cell Line / Model | Key Finding | Citation |
|---|---|---|---|
| NF-κB Inhibition | HEK-Blue™ Null1 | Prevented translocation of NF-κB to the nucleus. | researchgate.netnih.gov |
| Cell Cycle Arrest | CCRF-CEM Leukemia Cells | Induced cell cycle arrest at the G2/M phase. | nih.govnih.gov |
| Cell Death Induction | CCRF-CEM Leukemia Cells | Caused autophagy rather than apoptosis. | researchgate.netnih.gov |
| Angiogenesis | HUVECs | Significantly suppressed endothelial tube formation. | nih.gov |
| Cytotoxicity | CCRF-CEM | IC50: < 1.2 µM | researchgate.net |
| Cytotoxicity | CEM/ADR5000 | IC50: < 1.2 µM | researchgate.net |
| Cytotoxicity | PBMC | IC50: 1.2 ± 0.03 µM | researchgate.net |
Other Biological Activities
Antifungal Potential
While naphthylisoquinoline alkaloids as a class are known for a wide range of biological activities, including antiprotozoal effects against malaria and leishmania, specific studies detailing the antifungal potential of this compound are not extensively available in the current scientific literature. researchgate.netnih.gov Therefore, its activity against fungal pathogens remains an area for future investigation.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects, showing activity against certain fungal pathogens. Early studies identified it as having fungicidal properties. nih.gov Specifically, it has demonstrated activity against the fungus Botrytis cinerea. While a broad range of naphthylisoquinoline (NIQ) alkaloids, particularly dimeric forms, have shown promising in vitro activity against pathogens that cause mycetoma, monomeric NIQs like this compound did not show significant activity against the specific fungal and bacterial strains tested in that particular study. nih.gov Other research has pointed to the larvicidal activity of this compound against vectors like Anopheles stephensi, the malaria vector. researchgate.net
| Target Organism/Pathogen | Activity Type | Research Finding Summary |
|---|---|---|
| Fungi (General) | Fungicidal | This compound has been noted for its fungicidal capabilities. nih.gov |
| Botrytis cinerea | Antifungal | Demonstrated activity against this plant-pathogenic fungus. |
| Mycetoma Pathogens (e.g., M. mycetomatis) | Antimicrobial | In a broad screen of NIQ alkaloids, monomeric this compound did not show significant inhibitory activity, whereas several dimeric alkaloids were effective. nih.gov |
| Anopheles stephensi (Malaria Vector Larvae) | Larvicidal | The compound has been reported to be effective as a larvicide against this mosquito species. researchgate.net |
Anti-inflammatory Investigations
The anti-inflammatory potential of this compound is primarily linked to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.govuni-mainz.de NF-κB is a crucial transcription factor that mediates inflammatory responses by inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov
Research has demonstrated that this compound's cytotoxic effects on leukemia cells are associated with the modulation of the NF-κB network. nih.govuni-mainz.de Mechanistic studies revealed that this compound can prevent the translocation of NF-κB from the cytoplasm into the nucleus. nih.govuni-mainz.de Under normal physiological conditions, NF-κB is kept inactive in the cytoplasm by inhibitory proteins (IκB). uni-mainz.de Upon receiving an inflammatory stimulus, these inhibitors are degraded, allowing NF-κB to move into the nucleus, bind to DNA, and activate pro-inflammatory genes. uni-mainz.demdpi.com By blocking this translocation, this compound effectively suppresses the activation of NF-κB-related genes, forming the basis of its anti-inflammatory mechanism. nih.govuni-mainz.de
Molecular Interactions and Targets
DNA Binding Properties
Spectroscopic studies, including photometric and fluorimetric titrations, have been instrumental in characterizing the interaction between this compound and DNA. These investigations show that this compound associates with duplex DNA with a moderate affinity, with binding constants (Kb) estimated to be in the range of 1–4 × 10⁴ M⁻¹. rsc.orgrsc.org
Exemplary studies have provided the first evidence that this compound exhibits selectivity for Adenine-Thymine (AT)-rich sequences within the DNA duplex. rsc.orgrsc.org When tested with synthetic polynucleotides, the compound showed binding to (poly[dA-dT])–poly[dA-dT]) with a binding constant of K_b_ = 8.7 × 10³ M⁻¹. rsc.org In contrast, no significant interaction was observed when this compound was titrated with GC-rich (poly[dG-dC])–poly[dG-dC]), confirming its preference for AT-rich regions. rsc.org
This compound demonstrates a notable interaction with DNA containing abasic sites, also known as AP (apurinic/apyrimidinic) sites. rsc.orgrsc.org These are locations in the DNA where a base is missing. The binding affinity of this compound to AP-DNA is slightly higher than its affinity for the regular DNA duplex. rsc.orgrsc.org This preferential binding to damaged DNA sites is a characteristic feature for some biaryl ligands. rsc.org The binding constant varies depending on the base opposite the abasic site; for instance, the binding constant was higher for an AP-DNA sequence denoted as TX (K_b_ = 4.2 x 10⁴ M⁻¹) compared to another sequence, CX (K_b_ = 1.9 x 10⁴ M⁻¹). rsc.org
The proposed binding mode for this compound with regular duplex DNA is described as half-intercalation. rsc.orgrsc.org This model suggests that the planar naphthalene (B1677914) unit of the molecule inserts itself between the DNA base pairs, a process known as intercalation. rsc.org Simultaneously, the isoquinoline (B145761) portion of the alkaloid is accommodated within one of the DNA grooves. rsc.orgrsc.org This dual-interaction mode is supported by spectroscopic analyses, which indicate that the naphthalene chromophore orients itself in a way that is coplanar with the DNA bases, consistent with an intercalative binding mode. rsc.org In contrast, when interacting with abasic sites, it is presumed that this compound inserts itself more fully into the vacant site within the AP-DNA. rsc.orgrsc.org
| DNA Type | Specific Sequence/Context | Binding Constant (K_b_) in M⁻¹ | Reference |
|---|---|---|---|
| Duplex DNA (General) | Calf Thymus (ct) DNA | 1–4 × 10⁴ | rsc.orgrsc.org |
| AT-rich Duplex DNA | (poly[dA-dT])–poly[dA-dT]) | 8.7 × 10³ | rsc.org |
| GC-rich Duplex DNA | (poly[dG-dC])–poly[dG-dC]) | No significant binding observed | rsc.org |
| Abasic Site DNA (AP-DNA) | TX (11-mer) | 4.2 × 10⁴ | rsc.org |
| CX (11-mer) | 1.9 × 10⁴ | rsc.org |
Investigating Potential Enzyme Targets
The cytotoxic and other biological activities of this compound have prompted investigations into its molecular mechanisms of action, with a significant focus on identifying its potential enzyme targets. Research has primarily centered on pathways crucial for cell survival, proliferation, and inflammation, revealing a key interaction with the nuclear factor kappa B (NF-κB) signaling pathway.
Initial studies demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. nih.govnih.gov This activity is a strong indicator of interactions with essential cellular machinery, including enzymes that regulate cell cycle and survival. Subsequent mechanistic studies have delved deeper to identify the specific molecular players targeted by this naphthylisoquinoline alkaloid.
The most well-documented enzyme-related target of this compound is the NF-κB signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that governs the expression of genes involved in inflammation, cell survival, and proliferation. uni-mainz.de In numerous cancer types, the NF-κB pathway is constitutively active, making it a prime target for therapeutic intervention.
Research has shown that this compound effectively inhibits the NF-κB signaling pathway. nih.gov This inhibition is not due to direct enzymatic interaction but rather by preventing the translocation of the NF-κB protein complex from the cytoplasm into the nucleus. nih.govresearchgate.net By blocking this crucial step, this compound prevents NF-κB from binding to DNA and activating the transcription of its target genes. This disruption of the NF-κB pathway is a key mechanism behind the compound's observed cytotoxic and anti-inflammatory effects. nih.gov
The inhibitory concentration of this compound has been quantified in different cell lines, highlighting its potency. For instance, the half-maximal inhibitory concentration (IC50) for its cytotoxic effect, which is mediated by NF-κB inhibition, was determined to be 1.2 ± 0.03 μM in human peripheral mononuclear cells (PBMC) and 0.40 ± 0.04 μM in HEK-Blue™ Null1 cells. uni-mainz.de
Table 1: Cytotoxic Activity of this compound in different cell lines
| Cell Line | IC50 (µM) |
|---|---|
| Human peripheral mononuclear cells (PBMC) | 1.2 ± 0.03 |
| HEK-Blue™ Null1 cells | 0.40 ± 0.04 |
While the inhibition of the NF-κB pathway is a significant finding, the broad spectrum of biological activities associated with this compound suggests that other enzyme targets may be involved. Many natural alkaloids with potent cytotoxic properties are known to interact with a range of enzymes critical for cell division and maintenance. imrpress.com
For instance, DNA topoisomerases and DNA polymerases are common targets for anticancer agents. nih.govnih.gov These enzymes are essential for DNA replication and repair, and their inhibition can lead to cell cycle arrest and apoptosis. Given that this compound induces G2/M cell cycle arrest, investigating its potential effects on these enzymes could be a fruitful area of future research. nih.gov
Similarly, protein kinases are another major class of enzymes that are often targeted by cancer therapeutics due to their central role in signal transduction pathways that control cell growth and proliferation. imrpress.com The impact of this compound on various protein kinases has not yet been extensively studied.
Other enzyme families, such as tyrosinases and cholinesterases, are also known to be inhibited by various natural compounds. mdpi.comnih.gov While there is currently no direct evidence linking this compound to the inhibition of these specific enzymes, its diverse biological profile warrants broader screening against a panel of enzymatic targets to fully elucidate its pharmacological potential.
Analytical Methodologies in Dioncophylline a Research
Chromatographic Techniques for Isolation and Purification
The isolation of Dioncophylline A from its natural source, the tropical liana Triphyophyllum peltatum, involves a multi-step process heavily reliant on various chromatographic techniques. The initial step is typically a solvent extraction from the plant material, which yields a crude extract containing a complex mixture of alkaloids and other secondary metabolites.
Following extraction, a combination of chromatographic methods is employed to separate this compound from other closely related naphthylisoquinoline alkaloids, such as Dioncophylline B, C, and Dioncopeltine A. Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. This method separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina, with solvents of increasing polarity used as the mobile phase.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. iipseries.orgspringernature.com Both analytical and preparative HPLC are utilized. Analytical HPLC helps in monitoring the progress of purification, while preparative HPLC is used to isolate pure this compound in larger quantities. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for the separation of alkaloids. Thin-Layer Chromatography (TLC) is also a valuable, rapid technique for the preliminary screening of fractions and monitoring the separation process. iipseries.orgresearchgate.net
The general workflow for the isolation and purification of this compound is summarized in the table below.
| Step | Technique | Stationary Phase Example | Mobile Phase Example | Purpose |
| 1. Initial Fractionation | Column Chromatography | Silica Gel | Chloroform with increasing amounts of Methanol | To separate the crude extract into fractions containing different classes of compounds. |
| 2. Further Separation | Preparative Thin-Layer Chromatography (Prep-TLC) | Silica Gel | Chloroform/Methanol mixtures | To further purify the alkaloid-rich fractions. |
| 3. Final Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 silica gel (Reversed-Phase) | Acetonitrile/Water gradients | To obtain highly pure this compound. springernature.com |
| 4. Purity Check | Analytical High-Performance Liquid Chromatography (Analytical HPLC) | C18 silica gel (Reversed-Phase) | Acetonitrile/Water gradients | To assess the purity of the final isolated compound. |
Advanced Spectroscopic Techniques for Detection and Localization
Deep-ultraviolet (UV) resonance Raman microscopy has emerged as a powerful, non-invasive technique for the highly sensitive and selective in situ localization of this compound within the plant tissues of Triphyophyllum peltatum. This method allows for the tracing of the alkaloid in very low concentrations directly in various parts of the plant, such as the roots. documentsdelivered.comnih.gov
The principle of this technique relies on the resonance Raman effect. When the excitation wavelength of the laser is close to an electronic absorption band of the target molecule, a significant enhancement of the Raman signals of specific vibrations occurs. This compound exhibits strong electronic absorptions in the deep-UV spectral range, making excitation wavelengths of 244 nm and 257 nm particularly effective for resonantly enhancing its Raman signals. documentsdelivered.com
This high selectivity enables the differentiation of this compound from other structurally similar alkaloids present in the plant, such as Dioncophylline C and Dioncopeltine A. researchgate.netdocumentsdelivered.com Specific vibrational modes, such as C=C stretching and C-H bending vibrations, at particular wavenumbers can be used as spectroscopic markers to distinguish between these alkaloids. researchgate.net The combination of Near-Infrared Fourier Transform (NIR FT) Raman spectroscopy and Density Functional Theory (DFT) calculations has been instrumental in assigning the observed Raman bands and interpreting the spectral differences among the various naphthylisoquinolines. researchgate.netdocumentsdelivered.com
| Technique Feature | Application in this compound Research | Reference |
| High Sensitivity | Detection of very low concentrations of this compound in plant material. | documentsdelivered.comnih.gov |
| High Selectivity | In situ differentiation between this compound, Dioncophylline C, and Dioncopeltine A. | researchgate.netdocumentsdelivered.com |
| Excitation Wavelengths | 244 nm and 257 nm are used to achieve resonance enhancement. | documentsdelivered.com |
| Vibrational Modes | C=C stretching and C-H bending vibrations are key for distinguishing between alkaloids. | researchgate.net |
| Supporting Methods | NIR FT Raman spectroscopy and DFT calculations aid in spectral assignment. | documentsdelivered.com |
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of complex natural products like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the complete chemical structure, including its stereochemistry. mdpi.comnih.gov
The standard set of NMR experiments for structural elucidation includes:
¹H NMR: Provides information about the number, environment, and connectivity of protons.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing connections between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is crucial for assembling the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry. hyphadiscovery.com
For the elucidation of biosynthetic pathways, NMR spectroscopy is used in conjunction with isotopic labeling experiments. mdpi.comresearchgate.net In this approach, the organism is fed with precursors (e.g., acetate (B1210297), amino acids) that are enriched with stable isotopes like ¹³C or ¹⁵N. The labeled precursors are incorporated into the target molecule, in this case, this compound, through its natural biosynthetic route. High-resolution NMR analysis of the isolated, labeled compound can then reveal the specific positions of the isotopes. This labeling pattern provides direct insights into the precursor units and the sequence of enzymatic reactions that form the molecular scaffold. This "retrobiosynthetic analysis" is a powerful method for unraveling complex biosynthetic pathways in natural product chemistry. researchgate.net
| NMR Experiment | Information Obtained | Application to this compound |
| 1D NMR (¹H, ¹³C) | Provides a census of proton and carbon environments. | Initial characterization of the molecular structure. |
| 2D COSY | Reveals ¹H-¹H spin-spin coupling networks. | Establishes connectivity within the isoquinoline (B145761) and naphthalene (B1677914) moieties. |
| 2D HSQC/HMBC | Shows one-bond and long-range ¹H-¹³C correlations. | Connects the different fragments of the molecule and establishes the overall carbon skeleton. hyphadiscovery.com |
| 2D NOESY | Indicates through-space proximity of protons. | Determines the relative stereochemistry and conformation of the molecule. hyphadiscovery.com |
| Isotope Labeling with NMR Analysis | Traces the incorporation of labeled precursors. | Elucidates the biosynthetic origins of the carbon and nitrogen atoms in the this compound scaffold. mdpi.comresearchgate.net |
Future Research Directions
Design and Synthesis of Novel Dioncophylline A Analogues with Enhanced Specificity and Potency
A significant avenue of future research lies in the rational design and chemical synthesis of new this compound analogues. The goal is to create derivatives with improved potency and greater selectivity for their biological targets, which could lead to more effective and safer therapeutic agents. nih.govmdpi.comnih.gov
One strategy involves modifying specific functional groups on the this compound molecule. For instance, research on its insecticidal properties revealed that while the free amine function is crucial for its activity, modifications to the hydroxyl (OH) group can significantly increase potency. acs.org Specifically, the creation of 8-O-alkyl derivatives, such as 8-O-(p-bromobenzyl)this compound, resulted in a more than 15-fold increase in activity against the herbivorous insect Spodoptera littoralis compared to the parent compound. acs.org This highlights the potential for targeted chemical modifications to enhance specific biological activities.
Further synthetic efforts will likely focus on creating a diverse library of analogues by altering substituents on both the naphthalene (B1677914) and isoquinoline (B145761) portions of the molecule. acs.orgresearchgate.net These new compounds can then be screened for a wide range of activities, including anticancer and antimalarial effects, to identify candidates with superior therapeutic profiles. nih.govnih.govresearchgate.net
Comprehensive Elucidation of Molecular Targets and Signaling Pathways
A critical area for future research is to fully map out the molecular targets and cellular signaling pathways affected by this compound. While studies have identified its potent cytotoxic effects on leukemia cells, a complete understanding of its mechanism of action is still developing. nih.govuni-mainz.de
Recent research has made significant strides, demonstrating that this compound's effects on leukemia cells are mediated by several key processes:
NF-κB Inhibition : It prevents the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus, a critical step in a signaling pathway often linked to cancer cell proliferation and survival. nih.govuni-mainz.de
Angiogenesis Suppression : The compound has been shown to suppress tube formation, an essential process in the development of new blood vessels that tumors need to grow. nih.govuni-mainz.de
Cell Cycle Arrest : It causes cells to accumulate in the G2/M phase of the cell cycle, effectively halting cell division. nih.govuni-mainz.deresearchgate.net
Autophagy Induction : this compound appears to trigger autophagy, a cellular process of self-degradation, rather than apoptosis (programmed cell death) in leukemia cells. nih.govuni-mainz.de
Additionally, some studies suggest that this compound can bind to DNA, particularly in AT-rich regions and at abasic sites, which may contribute to its cytotoxic activity. rsc.org Future work will need to employ advanced techniques like transcriptome analysis and proteomics to identify all direct binding partners and downstream effects, providing a clearer picture of how it exerts its anticancer and other biological effects. nih.govuni-mainz.denih.gov
Application of Advanced Computational Approaches for Structure-Based Drug Design
Computational tools are becoming indispensable for accelerating the discovery and optimization of drug candidates. researchgate.net For this compound, structure-based drug design (SBDD) and other computational methods hold significant promise for rationally designing novel analogues. researchgate.net
Key computational techniques that will be pivotal include:
| Computational Approach | Application for this compound Research |
| Molecular Docking | Predicts the binding affinity and orientation of this compound and its analogues to specific molecular targets, such as NF-κB or DNA. nih.govbiointerfaceresearch.comnih.gov This helps in prioritizing which novel compounds to synthesize and test. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of this compound analogues with their biological activity. researchgate.net These models can predict the potency of new, unsynthesized derivatives. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic interactions between this compound analogues and their targets over time, providing deeper insights into the stability and nature of the binding. biointerfaceresearch.com |
By leveraging these in silico methods, researchers can screen large virtual libraries of potential analogues, identifying those with the highest predicted potency and selectivity before committing to costly and time-consuming chemical synthesis. nih.govresearchgate.net For example, docking experiments have already been used to predict how this compound binds to NF-κB, which was later validated by in vitro assays. nih.govuni-mainz.de
Exploration of Chemo- and Atroposelective Synthesis Methods
The complex three-dimensional structure of this compound, characterized by a stereogenic biaryl axis, presents a significant synthetic challenge. nih.govthieme-connect.com The specific spatial arrangement, known as atropisomerism, is crucial for its biological activity. Therefore, a key direction for future research is the development of advanced synthetic methods that can control this stereochemistry with high precision.
Future work will focus on atroposelective synthesis , which aims to selectively produce one of the two possible atropisomers. thieme-connect.comnih.gov This can be achieved through methods like the "lactone methodology," which has been successfully used for the regio- and stereoselective construction of the biaryl axis in related compounds. thieme-connect.com Developing novel catalytic systems, such as Ir/Zn co-catalyzed cycloadditions, could also provide efficient and highly selective routes to construct the core structure of these alkaloids. nih.gov
Furthermore, chemoselective synthesis methods are needed to modify specific sites on the this compound molecule without affecting other reactive groups. nih.gov This would allow for the precise introduction of new functionalities to fine-tune the compound's properties, leading to the creation of the novel analogues discussed in section 7.1. researchgate.netthieme-connect.com Success in these areas will be crucial for producing sufficient quantities of specific, highly active isomers for further biological and clinical investigation.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Dioncophylline A’s mechanism of action in cancer cells?
- Methodological Answer : Begin by conducting a systematic literature review to identify gaps, such as conflicting reports on its apoptotic pathways. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: “How does this compound modulate the Bcl-2 protein family in drug-resistant leukemia cells compared to conventional chemotherapeutics?” Ensure the question is testable through in vitro assays (e.g., flow cytometry for apoptosis) and aligns with existing theoretical models .
Q. What methodologies are standard for isolating this compound from plant sources?
- Methodological Answer : Use column chromatography with silica gel or Sephadex LH-20 for preliminary separation, followed by HPLC-PDA for purification. Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry. Document solvent systems (e.g., hexane-ethyl acetate gradients) and retention factors to ensure reproducibility .
Q. How should a literature review on this compound’s pharmacological properties be structured?
- Methodological Answer :
Search Strategy : Use Boolean operators in databases like PubMed and SciFinder (e.g., “this compound” AND (“antitumor” OR “antiparasitic”)).
Screening : Exclude non-peer-reviewed sources and prioritize studies with rigorous experimental designs (e.g., controlled in vivo models).
Synthesis : Tabulate bioactivity data (IC₅₀ values, cell lines tested) and highlight discrepancies in reported mechanisms .
Q. What ethical considerations apply to in vivo studies evaluating this compound’s toxicity?
- Methodological Answer : Submit protocols to institutional animal care committees (IACUC) for approval. Justify sample sizes using power analysis to minimize animal use. Monitor endpoints like body weight, organ histopathology, and behavioral changes. Reference ARRIVE guidelines for reporting standards .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
- Methodological Answer : Perform meta-analysis to quantify heterogeneity (e.g., I² statistic). Replicate experiments under standardized conditions (e.g., cell culture media, exposure durations). Use orthogonal assays (e.g., Western blotting alongside transcriptomic analysis) to validate mechanisms. Discuss batch-to-batch variability in compound purity as a potential confounder .
Q. What strategies optimize the synthetic protocol for this compound derivatives with enhanced bioavailability?
- Methodological Answer :
- Retrosynthetic Analysis : Identify key chiral centers and prioritize protecting-group strategies.
- Iterative Testing : Vary catalysts (e.g., chiral Lewis acids) and solvents to improve enantiomeric excess.
- ADME Profiling : Use Caco-2 cell assays for permeability and microsomal stability tests. Correlate structural modifications (e.g., ester vs. amide prodrugs) with pharmacokinetic data .
Q. How can computational models predict this compound’s molecular targets in neglected tropical diseases?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to screen against Trypanosoma brucei protein databases (e.g., TbCatB protease).
MD Simulations : Assess binding stability (RMSD < 2 Å) over 100-ns trajectories.
Validation : Compare predictions with enzymatic inhibition assays (e.g., Ki values from fluorogenic substrates) .
Q. What experimental designs address the challenge of this compound’s low natural abundance?
- Methodological Answer :
- Semi-Synthesis : Use biosynthetic precursors (e.g., ancistrocongolines) from more abundant plant species.
- Scaling-Up : Optimize bioreactor conditions (pH, light intensity) for plant cell suspension cultures.
- Alternative Sources : Screen endophytic fungi isolated from Triphyophyllum peltatum for heterologous production .
Methodological Notes
- Data Presentation : Use tables to compare IC₅₀ values across studies (include cell lines, assay types) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in bioactivity studies .
- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
